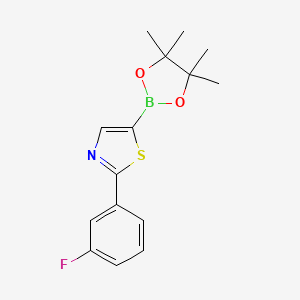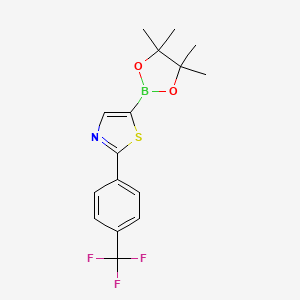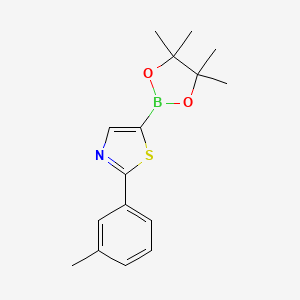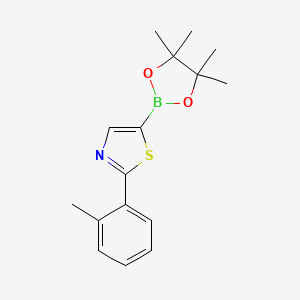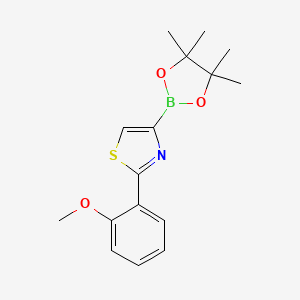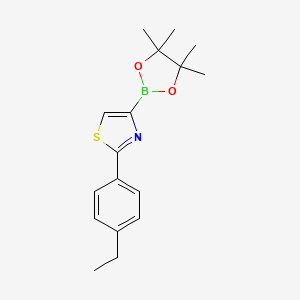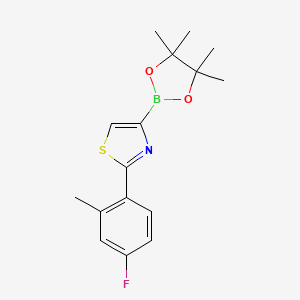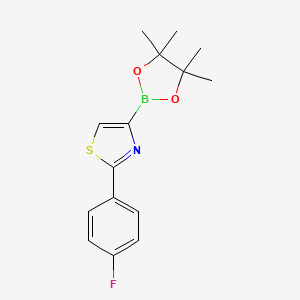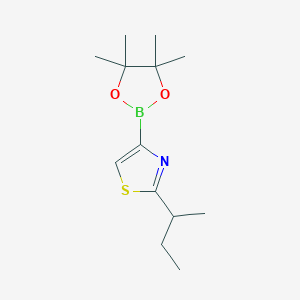
2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester is a chemical compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used to synthesize a variety of different compounds, and it has been used in a number of different biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of compounds, including polymers and peptides. It has also been used as a reagent in the synthesis of drugs, such as anti-inflammatory agents and antiviral agents. Additionally, it has been used as a ligand in the synthesis of metal complexes and has been used as a reagent in the synthesis of organic compounds.
Wirkmechanismus
2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester acts as a catalyst in the synthesis of a variety of compounds. It is able to form a reversible complex with the substrate, which allows it to catalyze the reaction. This complex is formed by the formation of a covalent bond between the pinacol ester and the substrate, which is then broken by the addition of a base.
Biochemical and Physiological Effects
2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester has been used in a variety of biochemical and physiological studies. It has been used to study the effects of various compounds on the activity of enzymes, and it has been used to study the effects of various compounds on the activity of proteins. Additionally, it has been used to study the effects of various compounds on the transport of ions across cell membranes, and it has been used to study the effects of various compounds on the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester has a number of advantages for use in laboratory experiments. It is a versatile compound that can be used to synthesize a variety of different compounds, and it has a low toxicity. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that it is not suitable for use in clinical trials, as it is not approved for use in humans.
Zukünftige Richtungen
2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester has a number of potential future applications. It could be used to further study the effects of various compounds on the activity of enzymes, proteins, and ion transport across cell membranes. Additionally, it could be used to further study the effects of various compounds on the regulation of gene expression. Furthermore, it could be used to develop new drugs and to develop new catalysts for the synthesis of a variety of compounds. Finally, it could be used to develop new materials for use in laboratory experiments.
Synthesemethoden
2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester can be synthesized from a variety of starting materials, including 4-trifluoromethylphenylboronic acid, 4-trifluoromethylphenylthiazole, and pinacol. In the first step, 4-trifluoromethylphenylboronic acid and pinacol are reacted in the presence of a base to form the pinacol ester of the boronic acid. This reaction is carried out in a solvent such as tetrahydrofuran and is heated to a temperature of 70°C. In the second step, 4-trifluoromethylphenylthiazole is reacted with the pinacol ester of the boronic acid, in the presence of a base such as sodium hydroxide, to form the desired compound. This reaction is carried out in a solvent such as tetrahydrofuran and is heated to a temperature of 80°C.
Eigenschaften
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BF3NO2S/c1-14(2)15(3,4)23-17(22-14)12-9-24-13(21-12)10-5-7-11(8-6-10)16(18,19)20/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGWVNDPVJCPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

